N-(4-hydroxyoxolan-3-yl)-N-methylacetamide
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Overview
Description
N-(4-hydroxyoxolan-3-yl)-N-methylacetamide is an organic compound with a unique structure that includes a hydroxyoxolan ring and a methylacetamide group
Scientific Research Applications
N-(4-hydroxyoxolan-3-yl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyoxolan-3-yl)-N-methylacetamide typically involves the reaction of 4-hydroxyoxolan-3-ylamine with methylacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure consistent product quality and yield. The continuous flow process also allows for the efficient scaling up of production to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-hydroxyoxolan-3-yl)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-(4-oxolan-3-yl)-N-methylacetamide.
Reduction: Formation of N-(4-hydroxyoxolan-3-yl)-N-methylamine.
Substitution: Formation of N-(4-halogenated oxolan-3-yl)-N-methylacetamide.
Mechanism of Action
The mechanism of action of N-(4-hydroxyoxolan-3-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyoxolan ring and the methylacetamide group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. These interactions can modulate biochemical pathways and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-hydroxyoxolan-3-yl)-N-methylmethanesulfonamide
- N-(4-hydroxyoxolan-3-yl)-N-methylcyclopropanecarboxamide
Uniqueness
N-(4-hydroxyoxolan-3-yl)-N-methylacetamide is unique due to its specific combination of a hydroxyoxolan ring and a methylacetamide group. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the hydroxy group allows for specific interactions with enzymes and receptors, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(4-hydroxyoxolan-3-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-5(9)8(2)6-3-11-4-7(6)10/h6-7,10H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPVDCJXOFFKLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1COCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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